

A Comparative Guide to Peptide Synthesis Using Fmoc-2-D-Pal-OH

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Compound of Interest

Compound Name: *Fmoc-2-D-Pal-OH*

Cat. No.: *B15621983*

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Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the structure, stability, and biological activity of synthetic peptides. **Fmoc-2-D-Pal-OH**, or N- α -Fmoc-3-(2-pyridyl)-D-alanine, is one such building block that offers unique properties for peptide design and drug development.^[1] The presence of a pyridine ring in the side chain introduces a site for potential metal chelation, altered hydrogen bonding capabilities, and unique conformational constraints compared to natural aromatic amino acids. This guide provides a comparative analysis of **Fmoc-2-D-Pal-OH** in the context of solid-phase peptide synthesis (SPPS), detailing its performance against common alternatives and providing comprehensive experimental protocols.

Comparison with Alternative Amino Acids

Fmoc-2-D-Pal-OH is typically chosen to introduce specific structural or functional features into a peptide. Its performance can be best understood by comparing it to other Fmoc-protected D-amino acids and its L-enantiomer.

Feature	Fmoc-2-D-Pal-OH	Fmoc-3-D-Pal-OH / Fmoc-4-D-Pal-OH	Fmoc-D-Phe-OH	Fmoc-2-L-Pal-OH
Structure	Pyridine ring at the β -carbon (2-position).	Pyridine ring at the β -carbon (3- or 4-position).	Phenyl ring at the β -carbon.	L-enantiomer of 2-Pal.
Key Property	Introduces a metal-coordinating nitrogen atom close to the peptide backbone. Can induce specific turns.	Isomers with different nitrogen positioning, affecting coordination geometry and steric hindrance.	Standard aromatic D-amino acid used to increase proteolytic resistance and modulate receptor binding.	Provides different stereochemical orientation, leading to distinct peptide conformations and biological activities.
Potential Application	Catalytic peptides, mimics of histidine, constrained cyclic peptides. [2]	Modulating peptide-receptor interactions, creating diverse metal-binding sites.	Enhancing metabolic stability, disrupting natural protein-protein interactions.	Probing stereochemical requirements at receptor binding sites.
Synthetic Consideration	The pyridine nitrogen can potentially interfere with coupling reagents, sometimes requiring specific activators.	Similar considerations to 2-D-Pal, with potentially less steric hindrance.	Standard coupling protocols are generally effective.	Standard coupling protocols are generally effective.

Experimental Data and Performance

The successful incorporation of any amino acid in Fmoc-SPPS is primarily assessed by its coupling efficiency and the preservation of its stereochemical integrity (i.e., minimal

racemization).

Table 1: Comparative Coupling Performance

Parameter	Fmoc-2-D-Pal-OH	Fmoc-D-Phe-OH (Control)	Notes & Recommendations
Typical Coupling Time	1 - 2 hours ^[3]	1 - 2 hours	May require extended time or double coupling in "difficult sequences" where peptide aggregation occurs. ^{[4][5]}
Recommended Activators	HBTU/DIPEA, HATU/DIPEA, COMU/TMP ^{[4][6]}	HBTU/DIPEA, HCTU/Collidine ^{[4][7]}	For sterically hindered or racemization-prone residues like pyridylalanine, COMU or DEPBT with a weaker base like TMP can minimize epimerization. ^[6]
Coupling Efficiency	>98% (Typical)	>99% (Typical)	Efficiency should be monitored using a qualitative method like the Kaiser test for free amines. ^[5] Incomplete coupling may require a capping step with acetic anhydride. ^[8]
Racemization Risk	Moderate	Low	The α -proton of pyridylalanine is more acidic than that of phenylalanine, increasing the risk of epimerization, especially with strong bases or extended activation times. ^{[6][9][10]}

Table 2: Cleavage and Deprotection Conditions

The final step of SPPS involves cleaving the peptide from the solid support and removing all side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[11]

Peptide Characteristic	Recommended Cleavage Cocktail	Duration & Temp.	Rationale
Peptides without sensitive residues	TFA / H ₂ O / Triisopropylsilane (TIS) (95:2.5:2.5)[3][12]	2 - 3 hours, Room Temp.[3]	Standard, effective cocktail for most sequences. TIS scavenges carbocations generated from protecting groups.[11]
Peptides containing Trp, Met, Cys, or Arg(Pbf)	Reagent K: TFA / Phenol / H ₂ O / Thioanisole / EDT (82.5:5:5:5:2.5)[12]	2 - 4 hours, Room Temp.[11]	Provides a broader range of scavengers to protect sensitive side chains from modification by reactive species generated during cleavage.[11][12]
Peptides with Arg(Pbf)	TFA / TIS / H ₂ O / Thioanisole (90:5:3:2)	3 - 5 hours, Room Temp.	Thioanisole aids in the efficient removal of the bulky Pbf protecting group from arginine residues.[11]

Note: The pyridine side chain of 2-D-Pal is stable to standard TFA cleavage conditions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Fmoc-2-D-Pal-OH Incorporation

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

- Resin Preparation:

- Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[3][7]

- Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[7]

- Fmoc Deprotection:

- Drain the DMF.

- Add 5-8 mL of 20% piperidine in DMF to the resin.[7]

- Agitate for 5-7 minutes. Drain, and repeat the treatment for another 5-7 minutes to ensure complete Fmoc removal.[7]

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Amino Acid Coupling:

- In a separate tube, dissolve **Fmoc-2-D-Pal-OH** (3-4 equivalents, 0.3-0.4 mmol) and an activating agent like HCTU or HATU (3-4 equivalents) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-8 equivalents), to the amino acid solution to begin activation.[4][7]

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.[3]

- Monitoring and Washing:

- Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]

- If the test is positive, the coupling step can be repeated ("double coupling").

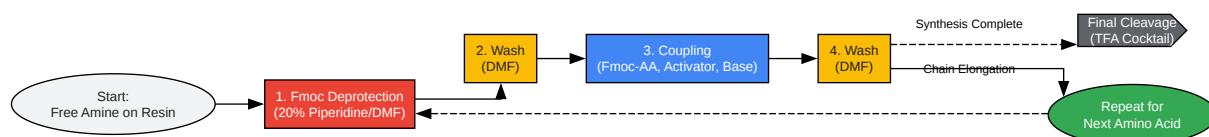
- Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage and Precipitation

- Preparation:
 - After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 4 hours.[12]
- Cleavage:
 - Add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the dry resin (approx. 10 mL per gram of resin).[3][12]
 - Stir or agitate the slurry at room temperature for 2-3 hours.[3]
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the TFA solution containing the cleaved peptide.
 - Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40-45 mL of ice-cold diethyl ether.[11]
 - A white precipitate of the crude peptide should form.
 - Centrifuge the mixture (e.g., 5 min at 3500 rpm) to pellet the peptide.[11]
 - Decant the ether, wash the pellet with more cold ether, and centrifuge again.
 - Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

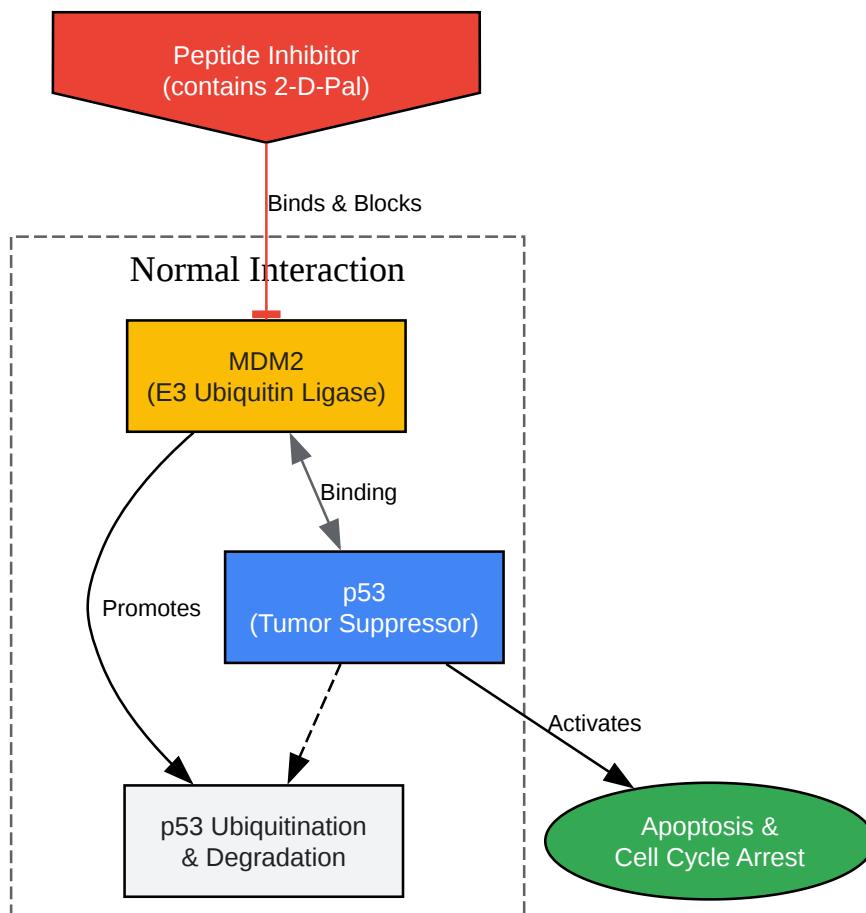


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Caption: The iterative cycle of Fmoc-SPPS.

Inhibition of the p53-MDM2 Signaling Pathway

Peptides incorporating unnatural amino acids like 2-D-Pal can be designed to inhibit protein-protein interactions. One such critical interaction is between the tumor suppressor p53 and its negative regulator, MDM2. A peptide mimicking the p53 binding domain can disrupt this interaction, preventing p53 degradation and restoring its tumor-suppressive function.[13]



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Caption: Inhibition of the p5h3-MDM2 interaction by a synthetic peptide.

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